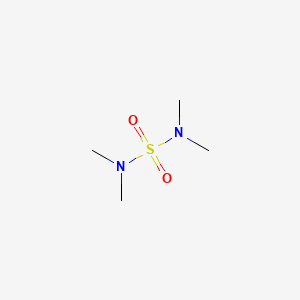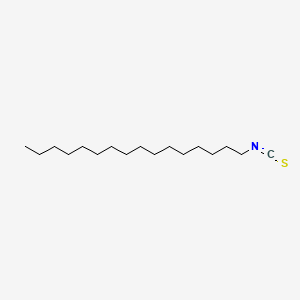
1,3,5-Tricloro-2-fluorobenceno
Descripción general
Descripción
1,3,5-Trichloro-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F It is a derivative of benzene, where three chlorine atoms and one fluorine atom are substituted at the 1, 3, 5, and 2 positions, respectively
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-fluorobenzene has several scientific research applications:
Mecanismo De Acción
Mode of Action
These compounds can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom .
Pharmacokinetics
It’s known that halogenated benzenes generally have low gastrointestinal absorption and are lipophilic, which can affect their distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trichloro-2-fluorobenzene. Factors such as temperature, pH, and presence of other chemicals can affect the reactivity and stability of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:
Chlorination: Fluorobenzene derivatives are chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Purification: The resulting mixture is purified through distillation to separate 1,3,5-trichloro-2-fluorobenzene from other by-products.
Industrial Production Methods
Industrial production of 1,3,5-trichloro-2-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorobenzene derivatives are chlorinated in industrial reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation and crystallization techniques to achieve high purity.
Análisis De Reacciones Químicas
1,3,5-Trichloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atoms in 1,3,5-trichloro-2-fluorobenzene can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Comparación Con Compuestos Similares
1,3,5-Trichloro-2-fluorobenzene can be compared with other similar compounds such as:
1,2,3-Trichlorobenzene: This compound has three chlorine atoms substituted at the 1, 2, and 3 positions.
1,2,4-Trichlorobenzene: This isomer has chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichlorobenzene: This compound lacks the fluorine atom present in 1,3,5-trichloro-2-fluorobenzene, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNJBWUNXRYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190051 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-33-9 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1295348.png)

![Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1295350.png)








